molecular formula C9H12ClN3O2 B1395681 tert-Butyl (2-chloropyrimidin-4-yl)carbamate CAS No. 849751-48-0

tert-Butyl (2-chloropyrimidin-4-yl)carbamate

Cat. No. B1395681
M. Wt: 229.66 g/mol
InChI Key: KZWYURZXVHDRKB-UHFFFAOYSA-N
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Description

Tert-Butyl (2-chloropyrimidin-4-yl)carbamate is a chemical compound with the CAS Number: 849751-48-0 . It has a molecular weight of 229.67 and its molecular formula is C9H12ClN3O2 . It is a solid substance .


Molecular Structure Analysis

The InChI code for tert-Butyl (2-chloropyrimidin-4-yl)carbamate is 1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3, (H,11,12,13,14) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-Butyl (2-chloropyrimidin-4-yl)carbamate is a solid substance . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Molecular Structure and Bonding

Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate is studied for its isomorphous crystal structures. These structures are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This demonstrates the compound's potential in the study of molecular interactions and crystal engineering (Baillargeon et al., 2017).

Photocatalysis and Chemical Synthesis

Tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been used in photoredox-catalyzed aminations, establishing a new pathway for assembling a range of 3-aminochromones. This process is valuable for constructing diverse amino pyrimidines and broadening the applications of photocatalyzed protocols (Wang et al., 2022).

Material Science and Sensor Development

New pyrimidine-containing β-iminoenolates and their difluoroboron complexes have been synthesized. Tert-butyl plays a crucial role in the self-assembly into organogels in various solvents. These complexes exhibit reversible mechanofluorochromic behavior, making them potential candidates for designing new multi-stimuli-responsive soft materials (Mi et al., 2018).

Medicinal Chemistry and Drug Development

A series of 2-aminopyrimidines, including compounds with tert-butyl groups, have been synthesized as ligands for the histamine H4 receptor. These compounds show potential as anti-inflammatory agents and for pain management, highlighting their relevance in medicinal chemistry (Altenbach et al., 2008).

Crystallography and Molecular Interaction Studies

Carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate have been synthesized and characterized. These derivatives exhibit interesting molecular interactions and crystal packing, driven by a mix of strong and weak hydrogen bonds, contributing to the understanding of molecular assembly and crystallography (Das et al., 2016).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl N-(2-chloropyrimidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-6-4-5-11-7(10)12-6/h4-5H,1-3H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWYURZXVHDRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214316
Record name 1,1-Dimethylethyl N-(2-chloro-4-pyrimidinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-chloropyrimidin-4-yl)carbamate

CAS RN

849751-48-0
Record name 1,1-Dimethylethyl N-(2-chloro-4-pyrimidinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849751-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(2-chloro-4-pyrimidinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AR Todorov, T Wirtanen, J Helaja - The Journal of Organic …, 2017 - ACS Publications
Facile photoreductive protocols have been developed to remove benzyl O-protective groups from oxyarene N-heterocycles at positions capable for 2-/4-O-pyridine–2-/4-pyridone …
Number of citations: 31 pubs.acs.org

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